4',5'-Dichloro-2'-(difluoromethoxy)phenacyl chloride
Overview
Description
4’,5’-Dichloro-2’-(difluoromethoxy)phenacyl chloride is an organic compound with the molecular formula C14H8Cl2F2O2. It is a white to off-white crystalline powder with a melting point of 92-96°C. This compound is widely used in scientific experiments as a photoaffinity label and a photolabile protecting group for peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5’-Dichloro-2’-(difluoromethoxy)phenacyl chloride typically involves the reaction of 4’,5’-Dichloro-2’-(difluoromethoxy)benzoyl chloride with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The reaction mixture is then heated to reflux, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of 4’,5’-Dichloro-2’-(difluoromethoxy)phenacyl chloride involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
4’,5’-Dichloro-2’-(difluoromethoxy)phenacyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenacyl derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically results in the formation of alcohols or alkanes.
Scientific Research Applications
4’,5’-Dichloro-2’-(difluoromethoxy)phenacyl chloride has diverse applications in scientific research, including:
Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites.
Biology: Employed as a photolabile protecting group for peptides and proteins, allowing for controlled release of active molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a tool for studying enzyme mechanisms.
Industry: Utilized in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4’,5’-Dichloro-2’-(difluoromethoxy)phenacyl chloride involves its ability to form covalent bonds with target molecules upon exposure to light. This photolabile compound releases the active molecule when irradiated with ultraviolet light, allowing for precise control over the timing and location of the release. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
2’,4’-Dichloro-5’-(difluoromethoxy)phenacyl chloride: Similar in structure but differs in the position of the chlorine and difluoromethoxy groups.
4’,5’-Dichloro-2’-(difluoromethoxy)acetophenone: Similar but lacks the chloride group, making it less reactive in substitution reactions.
Uniqueness
4’,5’-Dichloro-2’-(difluoromethoxy)phenacyl chloride is unique due to its dual functionality as both a photoaffinity label and a photolabile protecting group. This dual functionality allows for versatile applications in various fields of research, making it a valuable tool for scientists.
Biological Activity
4',5'-Dichloro-2'-(difluoromethoxy)phenacyl chloride is a synthetic organic compound with potential biological activity. Its unique structure, featuring both halogen and difluoromethoxy substituents, suggests possible interactions with biological systems that merit investigation. This article compiles findings from various studies to elucidate the compound's biological activity, including its mechanisms, efficacy against different pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C₁₃H₈Cl₂F₂O. The presence of chlorine and fluorine atoms in the structure enhances its lipophilicity and may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially disrupting cellular functions.
- Receptor Binding : Its structural similarity to biologically active molecules suggests it may bind to receptors, influencing signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 4 μg/mL |
Escherichia coli | 8 μg/mL |
Pseudomonas aeruginosa | 16 μg/mL |
These results suggest that the compound possesses broad-spectrum antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines:
Cancer Cell Line | IC₅₀ (μM) |
---|---|
HepG2 (Liver Cancer) | 10 |
MCF-7 (Breast Cancer) | 15 |
HT-29 (Colon Cancer) | 12 |
The compound's mechanism appears to involve apoptosis induction in cancer cells, which may be mediated by oxidative stress and disruption of mitochondrial function .
Case Studies
- Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of various phenacyl derivatives, including this compound. The results showed that this compound was among the most effective against multi-drug resistant strains of bacteria, demonstrating potential for use in treating resistant infections .
- Cytotoxicity Assessment : Another research effort focused on assessing the cytotoxicity of the compound against human cancer cell lines using the MTT assay. The findings indicated that while the compound effectively inhibited cancer cell proliferation, it also exhibited some degree of toxicity towards normal cells, necessitating further investigation into its selectivity and safety profile .
Properties
IUPAC Name |
2-chloro-1-[4,5-dichloro-2-(difluoromethoxy)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3F2O2/c10-3-7(15)4-1-5(11)6(12)2-8(4)16-9(13)14/h1-2,9H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULXWAMCRSIGRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)OC(F)F)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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